![molecular formula C19H27ClN6O B8146327 X4D0G881CN CAS No. 2088453-21-6](/img/structure/B8146327.png)
X4D0G881CN
Descripción general
Descripción
X4D0G881CN is a useful research compound. Its molecular formula is C19H27ClN6O and its molecular weight is 390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality X4D0G881CN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about X4D0G881CN including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Pulmonary Sarcoidosis
OATD-01 is currently being studied for its efficacy and safety in the treatment of active pulmonary sarcoidosis . This is a Phase 2, randomized, double-blind, placebo-controlled, adaptive, multicenter study . The goal of the study is to evaluate OATD-01 in the reduction of inflammation and assessing OATD-01 safety .
Inhibition of Chitinase-1 (CHIT1)
OATD-01 is a novel small-molecule, which affects the activity of CHIT1 . CHIT1, also known as chitotriosidase, is an enzyme that has shown to be involved in several lung diseases including pulmonary sarcoidosis .
Pharmacodynamics (PD) and Pharmacokinetics (PK) Studies
The study also aims to evaluate the Pharmacodynamics (PD), and Pharmacokinetics (PK) of OATD-01 . These studies help understand how the drug moves within the body and its effects.
Inhibition of Acidic Mammalian Chitinase (AMCase)
OATD-01 is a small molecule inhibitor of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) . This suggests potential applications in diseases where these enzymes play a role.
Potential Applications in Asthma and Pulmonary Fibrosis
The efficacy of OATD-01 was demonstrated in a number of in vivo models of asthma and pulmonary fibrosis . This suggests that OATD-01 could have potential therapeutic applications in these conditions.
Real-time Data Analysis
Large data sets are frequently gathered by scientific researchers, mostly for computer analysis using a high-performance computing system . Real-time data analytics businesses provide speedy detection of abnormalities like mistakes or fraud in massive data sets . It’s an important defense mechanism to make sure that a company can protect itself from the loss of sensitive financial data or confidential information .
Mecanismo De Acción
Target of Action
OATD-01 primarily targets two enzymatically active chitinases: acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) . These enzymes have been implicated in the pathology of various lung diseases, including asthma, chronic obstructive pulmonary disease (COPD), and interstitial lung diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis .
Mode of Action
OATD-01 acts as a potent inhibitor of both AMCase and CHIT1 . It interacts with these targets by inhibiting their chitinolytic activity, which is significantly elevated in several respiratory diseases . The inhibition of chitinolytic activity in plasma was observed for all doses of OATD-01 and was dose-responsive .
Biochemical Pathways
The inhibition of AMCase and CHIT1 by OATD-01 affects the chitinolytic activity, which plays a crucial role in the pathology of chronic lung diseases .
Pharmacokinetics
OATD-01 has high oral bioavailability and an excellent pharmacokinetic profile in several animal species . In a first-in-human study, OATD-01 plasma Cmax and AUC increased in nearly a dose-proportional manner . Peak plasma concentrations were achieved at 0.75-2.5h post-dose .
Result of Action
The inhibition of chitinolytic activity by OATD-01 leads to significant therapeutic efficacy in several disease models . For instance, OATD-01 demonstrated significant anti-inflammatory and anti-fibrotic effects in a bleomycin-induced pulmonary fibrosis model .
Propiedades
IUPAC Name |
3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN6O/c1-13-11-26(17(12-27-13)10-14-2-4-15(20)5-3-14)16-6-8-25(9-7-16)19-22-18(21)23-24-19/h2-5,13,16-17H,6-12H2,1H3,(H3,21,22,23,24)/t13-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWVLEKJQQRGMO-GUYCJALGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
X4D0G881CN | |
CAS RN |
2088453-21-6 | |
Record name | 5-(4-((2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088453216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-((2S,5S)-5-(4-CHLOROBENZYL)-2-METHYLMORPHOLINO)PIPERIDIN-1-YL)-1H-1,2,4-TRIAZOL-3-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4D0G881CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.